molecular formula C12H17NO3 B13617380 Methyl 2-amino-3-(4-hydroxyphenyl)-3-methylbutanoate

Methyl 2-amino-3-(4-hydroxyphenyl)-3-methylbutanoate

Cat. No.: B13617380
M. Wt: 223.27 g/mol
InChI Key: PKPBHEVBZLVPDN-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-hydroxyphenyl)-3-methylbutanoate is an organic compound with a complex structure that includes an amino group, a hydroxyphenyl group, and a methylbutanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-hydroxyphenyl)-3-methylbutanoate typically involves a multi-step process. One common method includes the reaction of 4-hydroxybenzaldehyde with methyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-hydroxyphenyl)-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amino group can produce an amine.

Scientific Research Applications

Methyl 2-amino-3-(4-hydroxyphenyl)-3-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-amino-3-(4-hydroxyphenyl)-3-methylbutanoate exerts its effects involves interactions with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-hydroxyphenyl)propanoate
  • Methyl 2-(4-chlorophenyl)propanoate
  • Methyl 3-(4-aminophenyl)propanoate

Uniqueness

Methyl 2-amino-3-(4-hydroxyphenyl)-3-methylbutanoate is unique due to the presence of both an amino group and a hydroxyphenyl group in its structure. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 2-amino-3-(4-hydroxyphenyl)-3-methylbutanoate

InChI

InChI=1S/C12H17NO3/c1-12(2,10(13)11(15)16-3)8-4-6-9(14)7-5-8/h4-7,10,14H,13H2,1-3H3

InChI Key

PKPBHEVBZLVPDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C(C(=O)OC)N

Origin of Product

United States

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